molecular formula C19H22BrN3O2S B2563301 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 2097891-38-6

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one

Cat. No.: B2563301
CAS No.: 2097891-38-6
M. Wt: 436.37
InChI Key: ODLKIUDOXHOEOE-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring substituted at the 3-position with a 5-bromopyrimidin-2-yloxy group and a 4-(propan-2-ylsulfanyl)phenyl-ethanone moiety. Its structure combines a heterocyclic core (pyrimidine) with bromine and sulfanyl substituents, which are common in bioactive molecules.

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2S/c1-13(2)26-17-5-3-14(4-6-17)9-18(24)23-8-7-16(12-23)25-19-21-10-15(20)11-22-19/h3-6,10-11,13,16H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLKIUDOXHOEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic molecule with potential pharmacological applications. Its unique structural features include a brominated pyrimidine moiety, a pyrrolidine ring, and a phenyl group substituted with a propan-2-thiol. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C16H19BrN2O2SC_{16}H_{19}BrN_2O_2S, with a molecular weight of approximately 396.3 g/mol. The presence of the bromine atom in the pyrimidine ring may enhance its biological activity by influencing its interaction with biological targets.

Biological Activity

Preliminary studies have indicated that compounds similar to This compound exhibit various biological activities, including:

  • Antimicrobial Properties : The compound shows potential as an antimicrobial agent, possibly due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anticancer Activity : Similar structures have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • CNS Effects : Some derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The exact mechanism of action for This compound involves interactions with specific molecular targets. Potential pathways include:

  • Enzyme Inhibition : The compound may bind to enzymes involved in critical metabolic pathways, inhibiting their activity and leading to therapeutic effects.
  • Receptor Modulation : Interaction with neurotransmitter receptors could alter signaling pathways, providing benefits in neuropharmacology.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying biological activities:

Compound NameStructural FeaturesBiological Activity
Compound AOxazolidinone coreAntibacterial
Compound BPyrimidine derivativeAntitumor
Compound CDimethyl oxazoleCNS effects

The unique combination of functionalities in This compound may confer distinct pharmacological properties not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of compounds similar to 1-{3-[(5-Bromopyrimidin-2-yloxy]pyrrolidin - 1 - yl} - 2 - [4 - (propan - 2 - ylsulfanyl)phenyl]ethan - 1 - one :

  • Anticancer Studies : Research has shown that related compounds can inhibit tumor growth in various cancer models, demonstrating significant efficacy in reducing tumor size and improving survival rates in animal studies.
  • Antimicrobial Trials : In vitro assays have confirmed the antimicrobial efficacy of related derivatives against several bacterial strains, suggesting that the compound could be developed into a novel antibiotic.
  • Neuropharmacological Research : Investigations into the CNS effects of similar structures have revealed potential for treating conditions such as anxiety and depression through modulation of serotonin receptors.

Comparison with Similar Compounds

Data Tables

Table 2: Spectral Data Comparison

Compound Type IR Peaks (cm⁻¹) NMR Shifts (ppm)
Target Compound (Expected) C=O (~1745), C–Br (~717) Pyrrolidine: δH 3.5–4.5
Pyrimidine-trione C=O (1745), C–Br (717) Aromatic: δH 6.61–7.92
Pyridinone C=O (~1700), C≡N (~2200) Aromatic: δH 6.5–8.0

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